3-chloro-2-oxo-3H-pyridine-5-carbaldehyde
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Overview
Description
3-chloro-2-oxo-3H-pyridine-5-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chlorine atom at the third position, a keto group at the second position, and an aldehyde group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde typically involves the chlorination of 2-oxo-3H-pyridine-5-carbaldehyde. One common method is the reaction of 2-oxo-3H-pyridine-5-carbaldehyde with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-oxo-3H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-chloro-2-oxo-3H-pyridine-5-carboxylic acid.
Reduction: 3-chloro-2-hydroxy-3H-pyridine-5-carbaldehyde.
Substitution: 3-substituted-2-oxo-3H-pyridine-5-carbaldehyde derivatives.
Scientific Research Applications
3-chloro-2-oxo-3H-pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of reactive functional groups such as the aldehyde and keto groups allows it to form covalent bonds with target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-3H-pyridine-5-carbaldehyde: Lacks the chlorine atom at the third position.
3-bromo-2-oxo-3H-pyridine-5-carbaldehyde: Contains a bromine atom instead of chlorine.
3-chloro-2-hydroxy-3H-pyridine-5-carbaldehyde: The keto group is reduced to a hydroxyl group.
Uniqueness
The presence of the chlorine atom at the third position in 3-chloro-2-oxo-3H-pyridine-5-carbaldehyde imparts unique reactivity compared to its analogs
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-2-oxo-3H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3,5H |
InChI Key |
GCNHEJNAJKOALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1Cl)C=O |
Origin of Product |
United States |
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